![molecular formula C22H23N5O2 B3011633 4,7,8-trimethyl-2-[(E)-3-phenylprop-2-enyl]-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione CAS No. 878720-26-4](/img/no-structure.png)

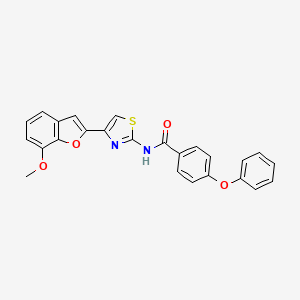

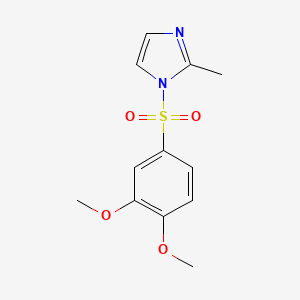

4,7,8-trimethyl-2-[(E)-3-phenylprop-2-enyl]-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Anti-Microbial and Anti-Leishmanial Activity

A study synthesizing compounds similar to 4,7,8-trimethyl-2-[(E)-3-phenylprop-2-enyl]-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione revealed potential anti-microbial and anti-leishmanial activities. These compounds were created by condensation of substituted benzaldehydes with imidazole derivatives, showing significant activities against microbial and leishmanial agents (Hussain et al., 2016).

Novel Spiro-Linked Imidazole Derivatives

Another research focused on the synthesis of new spiro-linked 2-thioxoimidazolidine-oxindoles and imidazoline-2-thiones, which are closely related to the given chemical structure. These compounds were obtained through reactions with isothiocyanates, leading to potentially novel therapeutic agents (Klásek et al., 2010).

Synthesis of Imidazole Derivatives for Biological Activity

Research on the synthesis of imidazole-isoindoline-1,3-dione derivatives, which are structurally similar to the queried compound, indicated their potential biological activities. These compounds, synthesized through cyclization and coupling processes, exhibited antimicrobial properties against various microbial strains (Sankhe & Chindarkar, 2021).

Development of Vascular Smooth Muscle Cell Proliferation Inhibitors

A series of 2-phenyl-1H-benzo[d]imidazole-4,7-diones, structurally related to the query, were synthesized and evaluated for their inhibitory activity on vascular smooth muscle cell proliferation. Certain derivatives demonstrated potent antiproliferative activity, suggesting potential for therapeutic applications in vascular diseases (Ryu et al., 2008).

Potential Antidepressant and Antianxiety Agents

Compounds structurally similar to the queried chemical showed potential antidepressant and antianxiety activities in preclinical studies. This suggests the relevance of this class of compounds in developing treatments for mental health disorders (Zagórska et al., 2009).

Monoamine Oxidase Inhibitors

A study synthesized a series of imidazole derivatives, showing that they act as inhibitors of monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. This points to potential applications in treating neurological and psychiatric conditions (Sasidharan et al., 2018).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4,7,8-trimethyl-2-[(E)-3-phenylprop-2-enyl]-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione' involves the condensation of 2,6-diaminopurine with 3-phenylpropenal followed by alkylation with propargyl bromide and subsequent cyclization with maleic anhydride.", "Starting Materials": [ "2,6-diaminopurine", "3-phenylpropenal", "propargyl bromide", "maleic anhydride" ], "Reaction": [ "Step 1: Condensation of 2,6-diaminopurine with 3-phenylpropenal in the presence of a suitable condensing agent such as acetic anhydride or trifluoroacetic anhydride to form the intermediate 2-[(E)-3-phenylprop-2-enyl]-6-amino-7H-purin-8-one.", "Step 2: Alkylation of the intermediate with propargyl bromide in the presence of a base such as potassium carbonate or sodium hydride to form the intermediate 2-[(E)-3-phenylprop-2-enyl]-6-prop-2-enyl-7H-purin-8-one.", "Step 3: Cyclization of the intermediate with maleic anhydride in the presence of a suitable catalyst such as p-toluenesulfonic acid or trifluoroacetic acid to form the final product, 4,7,8-trimethyl-2-[(E)-3-phenylprop-2-enyl]-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione." ] } | |

Numéro CAS |

878720-26-4 |

Nom du produit |

4,7,8-trimethyl-2-[(E)-3-phenylprop-2-enyl]-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione |

Formule moléculaire |

C22H23N5O2 |

Poids moléculaire |

389.459 |

Nom IUPAC |

4,7,8-trimethyl-2-[(E)-3-phenylprop-2-enyl]-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione |

InChI |

InChI=1S/C22H23N5O2/c1-5-13-25-15(2)16(3)27-18-19(23-21(25)27)24(4)22(29)26(20(18)28)14-9-12-17-10-7-6-8-11-17/h5-12H,1,13-14H2,2-4H3/b12-9+ |

Clé InChI |

NRZMGKIDSLYDIN-FMIVXFBMSA-N |

SMILES |

CC1=C(N2C3=C(N=C2N1CC=C)N(C(=O)N(C3=O)CC=CC4=CC=CC=C4)C)C |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-N-(4-methylbenzo[d]thiazol-2-yl)-2-(methylthio)pyrimidine-4-carboxamide](/img/structure/B3011559.png)

![(2,4-dichlorophenyl)methyl (2S)-2-[[(E)-2-phenylethenyl]sulfonylamino]propanoate](/img/structure/B3011560.png)

![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B3011561.png)

![4-methyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1,3-thiazole-5-carboxamide](/img/structure/B3011563.png)

![2-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl]-4,5-dimethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide](/img/structure/B3011568.png)

![5-[(4-Hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3011570.png)

![N-(4-ethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3011571.png)

![2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-(dimethylamino)phenyl)acetamide](/img/structure/B3011572.png)